{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}(furan-2-yl)methanone
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Overview
Description
1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE is a complex organic compound that features an indole core structure. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is notable for its unique combination of functional groups, which may impart specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE typically involves multiple steps, starting with the preparation of the indole core. Common synthetic routes include the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-diones under the influence of strong oxidizing agents.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Corresponding alcohols.
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The furan-2-carbonyl group may enhance binding affinity to certain proteins, while the 4-tert-butylphenoxyethyl group can influence the compound’s solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
2-Phenylindole: Used in the synthesis of pharmaceuticals.
3-(2-Furyl)indole: Studied for its biological activities.
Uniqueness
1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE is unique due to its combination of functional groups, which may impart distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C25H25NO3 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
[1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C25H25NO3/c1-25(2,3)18-10-12-19(13-11-18)28-16-14-26-17-21(20-7-4-5-8-22(20)26)24(27)23-9-6-15-29-23/h4-13,15,17H,14,16H2,1-3H3 |
InChI Key |
NXZREHPETDOCIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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